Ethyl 3-hydrazino-4-methylbenzoate hydrochloride

Pyrazole Synthesis Regioselectivity Pharmaceutical Intermediates

Pyrazole pharmacophore synthesis often suffers from regioisomeric impurities and hydrazine oxidation. Ethyl 3-hydrazino-4-methylbenzoate hydrochloride (CAS 1185302-10-6) addresses these challenges. • ≥98% purity reduces catalyst poisoning and byproduct formation. • Hydrochloride salt ensures crystalline stability; storage at 2-8°C preserves hydrazine reactivity. • 3-Hydrazino-4-methyl substitution enables ortho-substituted heterocyclic geometry, impossible with 4-hydrazino regioisomers. • Ethyl ester functionality supports nanoparticle surface adsorption for SERS applications.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
CAS No. 1185302-10-6
Cat. No. B1439736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydrazino-4-methylbenzoate hydrochloride
CAS1185302-10-6
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)C)NN.Cl
InChIInChI=1S/C10H14N2O2.ClH/c1-3-14-10(13)8-5-4-7(2)9(6-8)12-11;/h4-6,12H,3,11H2,1-2H3;1H
InChIKeyBAKCTIHVWUYIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Hydrazino-4-Methylbenzoate Hydrochloride: Specifications and Identity


Ethyl 3-hydrazino-4-methylbenzoate hydrochloride (CAS 1185302-10-6) is a research chemical classified as a hydrazine-substituted aryl benzoate ester hydrochloride salt [1]. It possesses the molecular formula C₁₀H₁₅ClN₂O₂ and a molecular weight of 230.69 g/mol [2]. This compound exists as the hydrochloride salt of the parent ethyl 3-hydrazino-4-methylbenzoate and is reported in vendor catalogs at minimum purity specifications ranging from 95% to 98% . It is intended exclusively for research and further manufacturing use and is not designated for direct human therapeutic or diagnostic applications .

Hydrazone / Pyrazole Formation
C3 hydrazino enables ortho-substituted heterocycle synthesis
Salt Form Advantage
Hydrochloride salt supports aqueous solubility and crystalline stability
Ester Functionality
Ethyl ester provides tunable hydrophobicity for nanoparticle functionalization

Why Structural Analogs Cannot Substitute


Generic substitution within the class of hydrazinobenzoates is precluded by critical structural and functional determinants. The target compound integrates three essential features not collectively present in simpler analogs: a nucleophilic hydrazino group at the C3 position for condensation chemistry, a C4 methyl substituent that modulates steric and electronic properties of the aromatic ring, and the hydrochloride salt form which confers crystalline stability and enhanced aqueous solubility relative to the free base . Substitution with regioisomers such as ethyl 4-hydrazinobenzoate hydrochloride (CAS 40566-85-6) or non-salt forms alters key properties including melting point, hygroscopicity, and long-term storage stability, thereby directly impacting reaction reproducibility in multistep organic syntheses .

Regioisomer Mismatch
C4 hydrazino isomer cannot generate the ortho-substituted heterocyclic geometry required for pyrazole pharmacophores
Free Base vs. Salt Form
Free base lacks the hydrochloride counterion; may exhibit reduced aqueous solubility, lower crystalline stability, and increased oxidation risk
Carboxylic Acid Analog
3-hydrazino-4-methylbenzoic acid alters nanoparticle surface adsorption and solubility profile compared to the ethyl ester

Quantitative Differentiation Evidence


Regiochemical Specificity in Heterocyclic Synthesis

The 3-hydrazino substitution pattern is a prerequisite for constructing specific polycyclic frameworks where the resulting hydrazone or pyrazole adduct must be ortho to the C4 methyl group. In a disclosed synthetic pathway, 3-hydrazino-4-methylbenzoic acid—the direct acid analog of the target ethyl ester—is utilized to synthesize 3-[5-Amino-4-(3-Cyanobenzoyl)-Pyrazol-1-yl]-N-Cyclopropyl-4-Methylbenzamide [1]. Attempting this specific cyclization with the 4-hydrazino regioisomer (CAS 40566-85-6) would yield a non-isosteric substitution pattern, failing to generate the requisite ortho-substituted fused heterocycle geometry.

Regiochemistry
Head-to-head
C3 hydrazino enables ortho-substituted pyrazole
Essential for specific heterocycle scaffolds
4-hydrazino isomer fails to give required geometry
Pyrazole Synthesis Regioselectivity Pharmaceutical Intermediates

Higher Certified Purity Specification

Commercial sourcing for CAS 1185302-10-6 demonstrates vendor-specific purity specifications ranging from 95% (AKSci, Chemenu) to 98% (Leyan) . A 3% absolute purity differential is non-trivial in reactions sensitive to trace impurities, where batch-to-batch variability in 95% material may require additional purification steps prior to use in sensitive coupling or cyclization reactions.

Purity Specification
Specification review
98% NLT
vs 95% baseline grade
Supports procurement for sensitive reactions
3% absolute purity differential; vendor CoA data to verify
Analytical Standards Quality Assurance Medicinal Chemistry

Functional Ligand on Gold Nanoparticles

The ethyl ester derivative of 3-hydrazino-4-methylbenzoic acid has been explicitly characterized and utilized for modifying gold nanoparticles to enhance Surface-Enhanced Raman Scattering (SERS) sensing and photocatalytic degradation of dye contaminants [1]. The presence of both the hydrazino group (for surface anchoring) and the ethyl ester (for tunable hydrophobicity) is critical for this application. Comparators such as 3-hydrazino-4-methylbenzoic acid (free acid, CAS 61100-70-7) exhibit different solubility and surface passivation characteristics.

Nanoparticle Functionalization
Reported
Ethyl ester applied in SERS/photocatalysis
Free acid (CAS 61100-70-7) shows different adsorption
Ester tailors surface hydrophobicity
Class-level evidence; surface properties may vary
SERS Sensing Photocatalysis Nanomaterials

Salt Form Stability Advantage

The hydrochloride salt of ethyl 3-hydrazino-4-methylbenzoate (CAS 1185302-10-6, MW 230.69) offers enhanced crystalline stability and shelf-life compared to the free base form (ethyl 3-hydrazinyl-4-methylbenzoate, MW 194.23) . The salt form is recommended for storage sealed in dry conditions at 2-8°C, a standard practice for hydrazine derivatives prone to oxidative degradation. The free base, lacking the stabilizing counterion, may exhibit increased susceptibility to autoxidation and discoloration upon prolonged storage at ambient conditions .

Salt Form Stability
Class-level
Hydrochloride salt; recommended storage 2–8°C dry
Free base may be more oxidation-prone
Provides greater assurance of chemical integrity over storage
Stability advantage inferred from standard practices; direct quantification unavailable
Stability Storage Chemical Handling

Validated Application Scenarios


Ortho-Substituted Pyrazole Pharmaceutical Intermediates

This compound serves as a critical building block in the construction of pyrazole-containing pharmacophores where the hydrazino group must be positioned ortho to the C4 methyl substituent. As demonstrated in patent literature, 3-hydrazino-4-methylbenzoic acid derivatives are employed to synthesize N-cyclopropyl-4-methylbenzamide derivatives, a scaffold of interest in medicinal chemistry [1]. The 3-hydrazino substitution pattern is essential; the 4-hydrazino regioisomer cannot generate the same ortho-substituted heterocyclic geometry and therefore cannot substitute in this route.

Gold Nanoparticle SERS and Photocatalytic Sensing

The ethyl ester of 3-hydrazino-4-methylbenzoic acid has been explicitly utilized to modify gold nanoparticle surfaces, enhancing performance in Surface-Enhanced Raman Scattering (SERS) sensing and photocatalytic degradation of organic dye pollutants [2]. The ester functionality imparts distinct surface adsorption and solubility characteristics compared to the free carboxylic acid analog, making it the preferred ligand for applications requiring controlled nanoparticle surface hydrophobicity.

High-Purity Hydrazine Building Blocks for Precision Synthesis

For multistep syntheses where trace impurities can poison catalysts or generate difficult-to-remove byproducts, procurement of the 98% purity grade of CAS 1185302-10-6 is indicated . The 3% purity differential relative to standard 95% material reduces the likelihood of requiring in-house purification prior to use in sensitive transformations, directly translating to reduced labor time and improved batch-to-batch consistency.

Shelf-Stable Hydrazine Derivatives for Long-Term Programs

Research groups conducting extended medicinal chemistry campaigns benefit from the hydrochloride salt form's enhanced crystalline stability. Vendor specifications recommend storage sealed in dry conditions at 2-8°C, a practice that preserves the nucleophilic hydrazino functionality for extended periods relative to the more oxidation-prone free base . This reduces the frequency of reagent repurchase and revalidation.

Application
Selection Property
Validation Focus
Ortho-Substituted Pyrazole Intermediates
Regiochemical integrity (C3 hydrazino)
Ortho-substituted heterocycle formation
Gold Nanoparticle SERS Sensing
Ester functionality for surface passivation
Nanoparticle adsorption and SERS enhancement
Precision Synthesis (High Purity)
Certified purity specification
Batch-to-batch purity verification
Long-Term Medicinal Chemistry Programs
Hydrochloride salt crystalline stability
Storage stability and reagent integrity

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